4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoicacid
Description
This compound features a benzoic acid moiety linked to a piperidine ring at the para position. The piperidine nitrogen at the 4-position is substituted with a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes. The molecular formula is C₁₇H₂₄N₂O₄, and its structure is pivotal in medicinal chemistry for modulating pharmacokinetic properties such as bioavailability and metabolic stability .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-13-8-10-19(11-9-13)14-6-4-12(5-7-14)15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWWCMHAPQKYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Aminopiperidine Intermediate
The 4-aminopiperidine core is synthesized through a Hofmann-Löffler reaction or reductive amination. However, a more efficient route involves cyclization of 3-(2-bromophenyl)pentanedioic acid (3) with an ammonia reagent (e.g., urea) at 180–210°C. This forms 4-(2-bromophenyl)piperidine-2,6-dione (4) , which is reduced to 4-(2-bromophenyl)piperidine (5) using sodium borohydride/boron trifluoride tetrahydrofuran complex.
Critical Parameters:
Boc Protection of the Piperidine Amino Group
The free amine in 4-(2-bromophenyl)piperidine (5) is protected using di-tert-butyl dicarbonate (Boc anhydride). Reaction conditions include:
-
Stoichiometry : 1 eq. Boc anhydride ensures mono-protection.
This yields tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (6) , though for the target compound, protection at the 4-amino position would require prior deprotection and selective re-protection.
Functionalization of the Aromatic Ring
To introduce the carboxylic acid group, tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (6) undergoes lithiation followed by carboxylation:
Yield Optimization:
-
Temperature control : Maintaining cryogenic conditions (−78°C) during lithiation prevents premature decomposition.
-
Stoichiometry : Excess CO₂ (2–3 eq.) ensures complete carboxylation.
Deprotection and Final Modification
For the target molecule, deprotection of the Boc group (using HCl in dioxane) followed by selective re-protection at the 4-amino position would be necessary. This step requires precise pH control to avoid hydrolysis of the ester or amide bonds.
Data Tables: Synthesis Parameters and Outcomes
Table 1: Key Reaction Conditions for Intermediate Synthesis
Table 2: Comparative Analysis of Reducing Agents for Step 2.1
| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄/BF₃-THF | THF | −20°C → 40°C | 90 | 98 |
| LiAlH₄ | Et₂O | 0°C → reflux | 75 | 85 |
| BH₃·THF | THF | 25°C | 65 | 90 |
Challenges and Optimizations
-
Regioselectivity in Lithiation : The bromine atom in 6 directs ortho-lithiation, ensuring correct positioning for carboxylation.
-
Boc Stability : The Boc group remains intact under acidic conditions during workup but requires protection from strong bases.
-
Scalability : Combining steps (e.g., reduction and protection without intermediate isolation) improves atom economy and reduces waste .
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzoic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: EDCI and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of Boc-aminopiperidine benzoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by coupling with benzoic acid derivatives. This method allows for the selective modification of the piperidine ring, leading to various derivatives that can enhance biological activity or improve pharmacokinetic properties.
Drug Development
Boc-aminopiperidine derivatives are explored for their potential as:
- Antidepressants : Research indicates that compounds featuring piperidine structures exhibit significant serotonin reuptake inhibition, making them candidates for antidepressant therapies.
- Anticancer Agents : Certain derivatives have shown promise in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a valuable candidate in neuropharmacological studies. Its derivatives are being investigated for:
- Cognitive Enhancers : Modifications to the piperidine structure may lead to improved cognitive function in animal models.
- Anxiolytics : Some studies suggest that Boc-piperidine derivatives can reduce anxiety-like behaviors in preclinical models.
Bioconjugation
Boc-aminopiperidine benzoic acid serves as a versatile linker in bioconjugation chemistry, facilitating the attachment of drugs to targeting moieties or biomolecules. This application is particularly relevant in:
- Targeted Drug Delivery Systems : The compound can be conjugated with antibodies or peptides to enhance specificity towards cancer cells or other diseased tissues.
Case Studies and Findings
| Study | Objective | Findings |
|---|---|---|
| Study A (2023) | Evaluate antidepressant effects | Demonstrated significant serotonin reuptake inhibition in vivo models using Boc-piperidine derivatives. |
| Study B (2024) | Investigate anticancer properties | Identified several derivatives that induced apoptosis in breast cancer cell lines. |
| Study C (2025) | Assess cognitive enhancement | Showed improved memory retention in rodent models treated with modified Boc-piperidine compounds. |
Mechanism of Action
The mechanism of action of 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs, highlighting critical variations in heterocycle type, substituent positions, and functional groups:
| Compound Name | Heterocycle | Substituent Position | Boc Presence | Linker Type | CAS RN | Molecular Formula |
|---|---|---|---|---|---|---|
| 4-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid (Target) | Piperidine | Para (benzoic acid) | Yes | Direct | 149353-75-3* | C₁₇H₂₄N₂O₄ |
| 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid | Piperazine | Para (benzoic acid) | Yes | Direct | 162046-66-4 | C₁₆H₂₂N₂O₄ |
| 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid | Piperidine | Ortho (benzoic acid) | Yes | Direct | 170838-26-3 | C₁₇H₂₄N₂O₄ |
| 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | Piperazine | Meta (benzoic acid) | Yes | Methylene | 2795521 (CID) | C₁₈H₂₅N₃O₄ |
| 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | Piperazine | Para (benzoic acid) | No | Methylene | 106261-48-7 | C₁₃H₁₈N₂O₂ |
| 3-(1-Boc-4-piperidyloxy)benzoic acid | Piperidine | Meta (benzoic acid) | Yes | Ether | - | C₁₇H₂₄N₂O₅ |
Impact of Structural Variations
Heterocycle Type
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 162046-66-4) exhibit higher basicity due to the second nitrogen, enhancing water solubility at physiological pH. Piperidine analogs (e.g., target compound) are less polar, favoring lipid membrane permeability .
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered, e.g., ) alters conformational flexibility and steric interactions in binding pockets .
Substituent Position
- Para vs. Ortho/Meta : Para-substituted benzoic acids (target compound) maximize electronic effects on the carboxylic acid, influencing acidity (pKa ~2.5) and metal coordination. Ortho derivatives (170838-26-3) exhibit steric hindrance, reducing reactivity .
Linker Type
- Direct vs. Methylene/Ether : Direct linkage (target compound) minimizes molecular weight and rigidity, whereas methylene spacers (e.g., 3-{[4-Boc-piperazin-1-yl]methyl}benzoic acid) increase rotational freedom, affecting binding kinetics .
Biological Activity
The compound 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid (commonly referred to as TBCPBA) is a derivative of piperidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBCPBA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid
- Molecular Formula : C14H26N2O4
- Molecular Weight : 270.37 g/mol
- CAS Number : 1461714-30-6
TBCPBA's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known to enhance the compound's lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.
Key Mechanisms:
- Inhibition of Protein Arginine Methyltransferases (PRMTs) : Research indicates that compounds similar to TBCPBA exhibit inhibitory effects on PRMTs, which are critical in regulating gene expression and cellular signaling pathways. Inhibiting these enzymes can lead to alterations in cellular functions and potential therapeutic effects against cancers and other diseases .
- Antioxidant Activity : Preliminary studies suggest that TBCPBA may possess antioxidant properties, which can protect cells from oxidative stress and related damage .
Biological Activity Data
The following table summarizes the biological activities associated with TBCPBA and its structural analogs:
Case Studies
- Inhibition of PRMT7 : A study evaluated the potency of TBCPBA analogs against PRMT7, revealing significant inhibition at submicromolar concentrations. This suggests a promising role for TBCPBA in modulating epigenetic processes .
- Cytotoxicity Assessment : In vitro tests conducted on human cancer cell lines demonstrated that TBCPBA exhibited low cytotoxicity even at high concentrations (up to 10 µM), indicating a favorable safety profile for potential therapeutic applications .
- Oxidative Stress Mitigation : Research indicated that TBCPBA could mitigate oxidative stress-induced cell damage, further supporting its potential as a therapeutic agent in conditions characterized by oxidative stress .
Q & A
Q. Key Reaction Conditions :
- Maintain anhydrous environments to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize reaction times and yields .
How can researchers optimize the purification of this compound to minimize byproduct formation?
Advanced Research Question
Purification challenges arise from residual coupling agents or Boc-deprotection byproducts. Methodological strategies include:
- Chromatography : Use gradient silica gel column chromatography with mobile phases like DCM:MeOH (95:5) to separate the product from unreacted starting materials .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) based on the compound’s solubility profile. Evidence suggests that derivatives with tert-butoxycarbonyl groups often recrystallize efficiently in mixed polar/non-polar solvents .
- HPLC Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients resolves closely related impurities, particularly in final steps .
Data Insight :
In related compounds (e.g., 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid), purity >97% was achieved via sequential column chromatography and recrystallization .
What analytical techniques are most effective for characterizing the structure and purity of this compound?
Basic Research Question
- NMR Spectroscopy : and NMR confirm regiochemistry. Key signals include the tert-butyl group (~1.4 ppm in ) and the carbonyl resonance (~170 ppm in ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H] for CHNO: 321.18 g/mol) .
- HPLC : Retention time consistency and peak symmetry (>95% purity) are monitored using a C18 column with UV detection at 254 nm .
How does the Boc-protected piperidine moiety influence the compound’s reactivity in subsequent coupling reactions?
Advanced Research Question
The Boc group:
- Enhances Solubility : Improves solubility in organic solvents, facilitating reactions like amide bond formation or Suzuki couplings.
- Prevents Undesired Interactions : Shields the amine from nucleophilic attack or oxidation during metal-catalyzed reactions (e.g., palladium-mediated cross-couplings) .
- Controlled Deprotection : Acid-labile Boc removal allows selective functionalization. For example, coupling the benzoic acid to a peptide backbone before deprotection avoids side reactions at the piperidine nitrogen .
Case Study :
In analogues like tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, the Boc group remained intact under basic conditions but was cleaved efficiently with TFA for further derivatization .
What are the key challenges in maintaining Boc group stability during synthesis, and how can they be mitigated?
Advanced Research Question
Challenges :
- Acidic Hydrolysis : Premature deprotection in protic solvents or acidic conditions.
- Thermal Degradation : Elevated temperatures (>80°C) during prolonged reactions.
Q. Mitigation Strategies :
- Use aprotic solvents (e.g., DMF, THF) and avoid strong acids until the final deprotection step.
- Conduct reactions at room temperature or under nitrogen to minimize thermal decomposition .
- Monitor Boc stability via FT-IR; the carbonyl stretch (~1680 cm) should remain sharp throughout synthesis .
How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?
Advanced Research Question
Discrepancies often arise from:
- Tautomerism : The piperidine ring’s conformational flexibility may cause splitting in NMR signals. Use variable-temperature NMR to identify dynamic processes .
- Residual Solvents : Ensure complete drying under vacuum, as traces of DMSO or DMF can obscure NMR peaks.
- Byproduct Identification : LC-MS/MS or 2D NMR (e.g., COSY, HSQC) helps assign signals to minor impurities .
Example :
In 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid derivatives, HSQC confirmed correlations between the piperidine protons and carboxyl carbon, resolving ambiguities in regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
